2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound characterized by its specific molecular structure and properties. Its IUPAC name indicates that it consists of a pyrrolidine ring linked to a phenyl group through an ethanone moiety. The compound has the molecular formula and a molecular weight of 246.35 g/mol. It is primarily used in research settings, particularly in the study of biological systems and potential therapeutic applications.
The synthesis of 2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one can be approached through several methods, with a focus on one-step synthesis techniques that enhance efficiency. The synthetic route typically involves:
Recent advancements in synthetic chemistry allow for high accuracy predictions of feasible synthetic routes using databases such as PISTACHIO and REAXYS, which facilitate streamlined synthesis planning .
The molecular structure of 2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one features:
The canonical SMILES representation is CC(C)C1=CC=C(C=C1)NCC(=O)N2CCCC2, and its InChI key is KMJQMXUFDNIFIH-UHFFFAOYSA-N, which provides a unique identifier for computational chemistry applications .
The compound can participate in various chemical reactions typical for amines and ketones, including:
These reactions are crucial for modifying the compound's structure for specific applications in medicinal chemistry .
The mechanism of action for 2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one is not fully elucidated but is hypothesized to involve modulation of neurotransmitter systems due to its structural similarities with known psychoactive compounds. The presence of both an amino group and a pyrrolidine ring suggests potential interactions with receptors in the central nervous system, possibly influencing pathways related to mood regulation or cognitive function .
The compound exhibits several notable physical and chemical properties:
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.35 g/mol |
| Purity | ≥95% |
| Hazard Statements | H302, H315, H318 |
These properties are essential for handling and utilizing the compound safely in laboratory settings .
2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one has several potential applications in scientific research:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5